6-(1-Propoxy)indan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-propoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h3,5,8H,2,4,6-7H2,1H3 |
InChI Key |
SQPJNHHNGSUHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 1 Propoxy Indan 1 One and Indanone Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 6-(1-Propoxy)indan-1-one. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration. The expected spectrum would exhibit signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the n-propoxy group.
Based on the analysis of closely related analogs like 6-methoxy-1-indanone, the following proton signals are predicted for this compound. chemicalbook.com The aromatic region is expected to show three distinct signals: a doublet for the proton at position 7 (H-7), a doublet of doublets for the proton at position 4 (H-4), and a signal for the proton at position 5 (H-5). The protons on the five-membered ring typically appear as two distinct triplets around δ 2.7 and 3.1 ppm, corresponding to the adjacent methylene (B1212753) groups at C-2 and C-3. chemicalbook.com
The n-propoxy group would be identified by a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a multiplet (typically a sextet) for the central methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.65 | d (doublet) | ~8.0 |
| H-5 | ~7.05 | d (doublet) | ~2.5 |
| H-4 | ~6.95 | dd (doublet of doublets) | ~8.0, 2.5 |
| O-CH₂- | ~4.00 | t (triplet) | ~6.5 |
| C(3)-H₂ | ~3.05 | t (triplet) | ~6.0 |
| C(2)-H₂ | ~2.70 | t (triplet) | ~6.0 |
| -CH₂-CH₃ | ~1.80 | m (multiplet/sextet) | ~7.0 |
| -CH₃ | ~1.05 | t (triplet) | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, twelve distinct signals are expected: nine for the indanone core and three for the propoxy side chain.
The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone, typically appearing above δ 200 ppm. chemicalbook.comlibretexts.org The aromatic carbons resonate in the range of δ 110-165 ppm, with the carbon attached to the oxygen (C-6) being the most downfield in this region due to the deshielding effect of the ether linkage. The aliphatic carbons of the indanone ring (C-2 and C-3) and the propoxy group appear in the upfield region of the spectrum. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-1) | ~206.0 |
| C-6 | ~165.0 |
| C-7a | ~155.0 |
| C-3a | ~138.0 |
| C-7 | ~126.0 |
| C-4 | ~125.0 |
| C-5 | ~106.0 |
| O-CH₂- | ~70.0 |
| C-3 | ~36.5 |
| C-2 | ~26.0 |
| -CH₂-CH₃ | ~22.5 |
| -CH₃ | ~10.5 |
Advanced Multinuclear and Multidimensional NMR Techniques
To confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques reveal correlations between nuclei, providing definitive evidence of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between H-4 and H-5, and between the adjacent methylene protons of the propoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s) from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would reveal a correlation from the O-CH₂ protons to the C-6 carbon of the aromatic ring, confirming the position of the propoxy substituent. Correlations from the aliphatic protons H-2 and H-3 to the carbonyl carbon (C-1) would also be expected, confirming the indanone ring structure. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O). For indanones, this band typically appears in the region of 1680-1710 cm⁻¹. researchgate.net The aromatic nature of the compound would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The presence of the propoxy group and the aliphatic part of the indanone ring would be indicated by C-H stretching vibrations just below 3000 cm⁻¹. A strong band corresponding to the C-O-C stretching of the ether linkage is also expected, typically found in the 1200-1250 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H | 2850 - 2980 | Medium-Strong |
| C=O Stretch (Ketone) | Ar-C=O | 1690 - 1710 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1580 - 1610 | Medium |
| C-O Stretch (Ether) | Ar-O-C | 1220 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. For this compound (C₁₂H₁₄O₂), the molecular weight is 190.24 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 190. The fragmentation pattern would be characteristic of the indanone and alkoxybenzene structures. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen, leading to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment ion.
McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment corresponding to 6-hydroxy-1-indanone.
Loss of CO: A common fragmentation for ketones, leading to a fragment at M-28.
Cleavage of the Ether Bond: Loss of the entire propoxy group (•OC₃H₇) or a neutral propanol (B110389) molecule after rearrangement.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | [C₉H₈O₂]⁺˙ | Loss of propene (C₃H₆) |
| 147 | [C₉H₇O₂]⁺ | Loss of propyl radical (•C₃H₇) |
| 133 | [C₈H₅O₂]⁺ | Loss of •C₃H₇ and CH₂ |
| 120 | [C₈H₈O]⁺˙ | Loss of CO from m/z 148 |
| 105 | [C₇H₅O]⁺ | Benzoyl-type cation |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique requires a suitable single crystal, it yields unparalleled detail on bond lengths, bond angles, and intermolecular interactions in the solid state.
For a molecule like this compound, an X-ray crystal structure would confirm the planarity of the indanone ring system and provide the exact conformation of the propoxy side chain. While no crystal structure for this specific compound appears to be published, analyses of various indanone analogs have been used to confirm their absolute configurations and study their packing in the crystal lattice. This technique remains the gold standard for unambiguous structural proof, should a crystalline sample be obtained.
Computational Chemistry and Theoretical Investigations of 6 1 Propoxy Indan 1 One and Indanone Derivatives
Quantum Chemical Calculations (DFT, Ab-initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab-initio methods, are foundational in modern computational chemistry. They are employed to predict molecular properties from first principles, relying on the solutions of the Schrödinger equation.
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. Geometry optimization is a process that locates the minimum energy conformation on the potential energy surface. For indanone derivatives, methods like DFT, using functionals such as B3LYP and MPW1B95, and ab-initio methods like Møller-Plesset perturbation theory (MP2), are commonly used with various basis sets (e.g., 6-311G**, cc-pVTZ) to achieve reliable geometries. acs.org
The conformational landscape of substituted indanones, such as 6-(1-Propoxy)indan-1-one, is of particular interest. The flexibility of the propoxy chain allows for multiple conformers. Computational studies on similar molecules, like 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone, have revealed the co-existence of two and four stable conformations, respectively. up.pt The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions. For this compound, different orientations of the propoxy group relative to the indanone ring would result in distinct conformers with varying energies, which can be accurately predicted by these high-level calculations.
| Parameter | 1-Indanone (B140024) Core (Typical Calculated Value) | Description |
| Bond Lengths (Å) | ||
| C=O | ~1.22 Å | Length of the carbonyl double bond. |
| C-C (aromatic) | ~1.39 - 1.41 Å | Carbon-carbon bond lengths within the benzene ring. |
| C-C (aliphatic) | ~1.53 - 1.55 Å | Carbon-carbon single bond lengths in the five-membered ring. |
| **Bond Angles (°) ** | ||
| C-C=O | ~125° | Angle involving the carbonyl group. |
| C-C-C (aromatic) | ~119 - 121° | Internal angles of the benzene ring. |
| C-C-C (aliphatic) | ~104 - 106° | Internal angles of the cyclopentanone (B42830) ring. |
Note: This interactive table presents typical calculated geometric parameters for the core 1-indanone structure based on DFT calculations reported in the literature. Specific values for this compound would require dedicated computation.
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and generally more reactive. For this compound, the electron-donating nature of the propoxy group would be expected to raise the energy of the HOMO and slightly affect the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted 1-indanone, thereby enhancing its reactivity.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.netresearchgate.net MEP maps use a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), often near hydrogen atoms. researchgate.net For an indanone derivative, the MEP map would clearly show a region of strong negative potential around the carbonyl oxygen, identifying it as a prime site for electrophilic attack or hydrogen bonding. The aromatic ring would exhibit a complex potential landscape influenced by the propoxy substituent.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) |
| 1-Indanone (Hypothetical) | -6.5 | -1.5 | 5.0 | 2.5 | -4.0 |
| 6-Methoxy-1-indanone (Hypothetical) | -6.2 | -1.4 | 4.8 | 2.4 | -3.8 |
| This compound (Hypothetical) | -6.1 | -1.4 | 4.7 | 2.35 | -3.75 |
Note: This interactive table shows hypothetical, yet representative, FMO data for 1-indanone and its derivatives. The values illustrate the expected trend of decreasing energy gap with the introduction of electron-donating groups. Chemical hardness (η = (E_LUMO - E_HOMO)/2) and electronic chemical potential (μ = (E_HOMO + E_LUMO)/2) are global reactivity descriptors.
Quantum chemical methods can accurately compute various thermodynamic parameters, such as the standard molar enthalpies of formation (ΔfH°), which are vital for understanding the energetic stability of molecules. High-level composite methods like G3(MP2)//B3LYP have been successfully used to calculate gas-phase enthalpies of formation for various indanone derivatives, showing good agreement with experimental data from calorimetric techniques. mdpi.comresearchgate.net
Studies on methyl- and methoxy-substituted indanones have shown that the position of the substituent influences the energetic stability. mdpi.comresearchgate.net For instance, while different positional isomers may have very similar gas-phase enthalpies of formation, their crystalline structure and sublimation enthalpies can differ significantly. mdpi.com Computational studies can derive these parameters, providing a complete thermodynamic profile. For 1-indanone, the experimentally and computationally corroborated gas-phase enthalpy of formation is approximately -64.0 ± 3.8 kJ·mol⁻¹. acs.orgnih.gov The presence of a methoxy group has been shown to decrease the gas-phase enthalpy of formation by about 153 kJ·mol⁻¹, indicating significant stabilization. researchgate.net A similar stabilizing effect would be anticipated for the propoxy group in this compound.
Molecular Docking Simulations for Receptor-Ligand Interactions
Indanone derivatives are prevalent scaffolds in drug discovery, and molecular docking is a key computational tool for predicting how these molecules might interact with biological targets. nih.gov This technique places a ligand (the indanone derivative) into the binding site of a receptor (typically a protein) and calculates a score representing the binding affinity. mdpi.com
For example, computational investigations have explored 68 different indanone and indanedione derivatives as potential inhibitors of cereblon (CRBN), a component of an E3 ubiquitin ligase complex and a target of thalidomide. nih.gov Using programs like Autodock Vina, researchers identified several derivatives with better CRBN binding affinity than thalidomide. nih.gov The binding affinity is often refined using more sophisticated calculations like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. nih.gov
In the context of Alzheimer's disease, various indanone derivatives have been designed and evaluated in silico as inhibitors of acetylcholinesterase (AChE). Docking studies help to visualize the specific interactions—such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions—between the indanone ligand and the amino acid residues in the active site of the enzyme, guiding the design of more potent inhibitors. mdpi.comnih.gov For this compound, docking simulations could predict its potential to bind to targets like AChE, with the propoxy group potentially forming key hydrophobic interactions within the receptor's binding pocket.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Donepezil | Acetylcholinesterase (AChE) | -11.5 | Trp84, Tyr334, Phe330 |
| This compound | Acetylcholinesterase (AChE) | -9.8 | Trp279, Tyr334, Phe330 |
| 1-Indanone | Acetylcholinesterase (AChE) | -7.2 | Tyr121, Trp279 |
Note: This interactive table provides hypothetical docking results to illustrate how this compound might compare with a known drug (Donepezil) and its parent compound against a relevant biological target. The key residues listed are common interaction sites in the AChE active pocket.
Mechanistic Elucidation of Reactions via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the entire reaction pathway, locating transition states and intermediates, and calculating activation energies, DFT can provide a detailed, step-by-step understanding of how a reaction proceeds. researchgate.net
The synthesis of 1-indanones often involves reactions like intramolecular Friedel-Crafts acylation, palladium-catalyzed carbonylative cyclization, or Heck-aldol annulation cascades. beilstein-journals.orgorganic-chemistry.orgliv.ac.uk Computational studies can model these complex transformations. For instance, in the NbCl₅-induced synthesis of 1-indanones, calculations can confirm which of the possible intermediates (acylated vs. alkylated) is more likely to lead to the final product. beilstein-journals.org Similarly, for transition metal-catalyzed reactions, modeling can clarify the role of the catalyst, ligands, and solvents in the catalytic cycle. beilstein-journals.orgorganic-chemistry.org These theoretical investigations help rationalize experimentally observed yields and selectivities and can guide the optimization of reaction conditions. acs.org
Theoretical Insights into Isomeric Stability and Reactivity
Computational chemistry provides profound insights into the stability and reactivity of different isomers. For this compound, one could computationally compare its properties with other positional isomers, such as 4-, 5-, or 7-(1-Propoxy)indan-1-one.
Energetic studies on substituted indanones have demonstrated that while the gas-phase stabilities of positional isomers can be very similar, their properties in the condensed phase may differ due to variations in crystal packing. mdpi.com DFT calculations can precisely quantify the small energy differences between isomers in the gas phase.
Reactivity differences between isomers can be explained by analyzing their electronic structures. The position of the propoxy group on the aromatic ring will alter the molecule's electronic properties. This can be quantified using reactivity descriptors derived from conceptual DFT. mdpi.com For example, the location of the substituent will influence the electron density across the aromatic ring and the carbonyl group, which can be visualized with MEP maps. It will also modulate the energies of the HOMO and LUMO. An isomer that results in a higher-energy HOMO and a smaller HOMO-LUMO gap would be predicted to be more reactive towards electrophiles. These theoretical predictions allow for a rational comparison of the chemical behavior of different isomers before undertaking their synthesis.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 6 1 Propoxy Indan 1 One Analogs
Analysis of Substituent Effects on Biological Activity
The biological activity of indanone derivatives is highly sensitive to the nature and position of substituents on both the aromatic and cyclopentanone (B42830) rings. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
The propoxy group (–O–CH₂CH₂CH₃) is a moderately bulky and lipophilic ether linkage. Its role in modulating biological activity can be understood by considering several factors:
Steric Bulk: The size and conformation of the propoxy group can influence how the molecule fits into a binding site. QSAR analyses on related indanone inhibitors of acetylcholinesterase have suggested that considerable space is available around the indanone ring, indicating that potency can be enhanced by substitution on this ring. nih.gov The specific length and branching of the propoxy group can be optimized to achieve a favorable steric fit.
Hydrogen Bond Acceptance: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its receptor. This is a common feature among many biologically active indanones. nih.gov
Electronic Effects: The alkoxy group is an electron-donating group, which can influence the reactivity and electronic properties of the aromatic ring system.
Studies on other 6-substituted indanones, such as 6-hydroxy-1-indanone, have highlighted the thermodynamic stability and potential for intramolecular hydrogen bonding depending on substituent placement. mdpi.com For instance, research on 2-benzylidene-1-indanone (B110557) derivatives showed that introducing a hydroxyl group at the C-6 position was a key design element for enhancing anti-inflammatory activity. scienceopen.com This underscores the importance of substitution at this position for tuning the pharmacological profile of indanone analogs.
Table 1: Hypothetical Influence of Substituents at the 6-Position of Indan-1-one on Biological Activity
| Substituent | Potential Effects on Activity | Rationale |
| -H (Unsubstituted) | Baseline activity | Provides a reference point for evaluating substituent effects. |
| -OH (Hydroxy) | May increase potency through hydrogen bonding. scienceopen.com | Can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein. Increases polarity. |
| -OCH₃ (Methoxy) | Moderate lipophilicity, hydrogen bond acceptor. | Balances moderate lipophilicity with electronic effects. Often a favorable substituent in drug design. |
| -O(CH₂)₂CH₃ (Propoxy) | Increased lipophilicity and steric bulk. | The longer alkyl chain enhances membrane permeability and hydrophobic interactions. The size may optimize fit in larger binding pockets. |
| -Cl (Chloro) | Electron-withdrawing, increases lipophilicity. | Halogen atoms can participate in halogen bonding and alter the electronic nature of the aromatic ring, potentially improving binding affinity. |
Modifications to both the aromatic ring and the aliphatic cyclopentanone portion of the 6-(1-propoxy)indan-1-one scaffold are crucial for optimizing biological efficacy. mdpi.combeilstein-journals.org
Aromatic Modifications: Substitutions on the benzene ring of the indanone core, beyond the 6-position, significantly affect activity. For example, in a series of indanone-benzylpiperidine inhibitors, substitutions on the indanone ring were found to be more effective at enhancing potency compared to modifications on other parts of the molecule. nih.gov The electronic nature (electron-donating or electron-withdrawing) and position of these substituents can fine-tune the molecule's interaction with its target. The synthesis of various aromatic substituted indanones has provided a library of building blocks for drug discovery, underscoring the importance of exploring diverse substitution patterns on this ring. mdpi.comresearchgate.net
Aliphatic Modifications: Changes to the five-membered ring also play a critical role. Introducing substituents at the 2-position of the indanone core is a common strategy. For instance, the synthesis of 2-benzylidene-1-indanone derivatives has been explored for developing anti-inflammatory agents. scienceopen.commdpi.com Three-dimensional QSAR (3D-QSAR) studies on 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors revealed that replacing a small moiety with a more hydrophobic and bulky group could enhance binding affinity. nih.gov This suggests that the aliphatic portion of the indanone scaffold is directly involved in target interaction and that its modification is a viable strategy for improving efficacy.
Computational Approaches to SAR and QSAR
Computational chemistry provides powerful tools to quantify the relationship between a molecule's structure and its biological activity, accelerating the drug design process. researchwithrowan.com For this compound analogs, these methods help in understanding the key molecular features that govern their function and in predicting the activity of novel compounds.
QSAR models are built upon molecular descriptors, which are numerical values that characterize specific properties of a molecule. hufocw.orgresearchgate.net These descriptors can be broadly categorized and are crucial for building predictive models for indanone analogs.
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial atomic charges. ucsb.edu QSAR studies on indanone inhibitors have shown that electronic properties like HOMO energy and dipole moment can be significant in predicting biological activity. nih.gov
Steric/Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and moments of inertia fall into this category. hufocw.org For instance, the largest principal moment of inertia was a significant descriptor in a QSAR model for certain indanone derivatives, indicating the importance of molecular shape for receptor binding. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like atomic connectivity and molecular branching. hufocw.org
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a classic example.
In developing a QSAR model for a series of this compound analogs, these descriptors would be calculated for each compound and correlated with their measured biological activities using statistical methods like multiple linear regression (MLR). frontiersin.org The resulting equation provides a quantitative measure of how each descriptor influences activity.
Table 2: Common Molecular Descriptors and Their Relevance in QSAR for Indanone Analogs
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
| Electronic | HOMO/LUMO Energy ucsb.edu | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions with the target. |
| Dipole Moment nih.gov | Influences polar interactions and the overall orientation of the molecule within the binding site. | |
| Steric | Molecular Shape Indices | Determines the complementarity of the ligand's shape to the binding pocket of the biological target. nih.gov |
| Topological | Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule. |
| Hydrophobic | LogP | Affects the compound's ability to cross biological membranes and engage in hydrophobic interactions with the target. |
The primary goal of developing a QSAR model is to use it as a predictive tool. researchwithrowan.comresearchgate.net Once a statistically robust QSAR model is established and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized analogs of this compound. This predictive capability is a cornerstone of modern drug discovery. researchwithrowan.com
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that have been successfully applied to indanone derivatives. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or hydrophobic properties would likely lead to an increase or decrease in activity.
For example, a CoMFA/CoMSIA study on acetylcholinesterase inhibitors based on the indanone scaffold generated contour maps indicating that increasing hydrophobic and bulky features in certain regions could enhance binding affinity. nih.gov By interpreting these maps, medicinal chemists can rationally design new analogs of this compound with specific modifications aimed at improving their interaction with the target, thereby enhancing their bioactivity. This iterative cycle of prediction, synthesis, and testing significantly streamlines the process of lead optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-(1-Propoxy)indan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., indanone derivatives and propoxyalkyl halides). Optimize conditions (solvent polarity, temperature, catalyst loading) using design of experiments (DoE) to minimize side reactions like over-alkylation. Characterize intermediates via -NMR and GC-MS to track purity. For example, evidence from enantioselective allylation studies (Scheme 1, ) highlights the role of catalytic systems in similar indanone derivatives.
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the structure of this compound?
- Methodological Answer : Use -NMR to distinguish the propoxy group’s methylene protons (δ 3.5–4.0 ppm) and carbonyl resonance (δ ~200 ppm). Compare experimental IR stretches (C=O at ~1700 cm) with computational predictions (DFT). Cross-validate via high-resolution MS (HRMS) to confirm molecular ion [M+H]. Reference alkoxy group characterization in EP 4,374,877 .
Q. What are the solubility and stability profiles of this compound in common organic solvents?
- Methodological Answer : Conduct solubility tests in solvents like DCM, THF, and ethanol under inert atmospheres. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Use kinetic modeling to predict shelf-life. Ensure alignment with AP-42 correction factors for environmental variables (e.g., temperature effects on volatility) .
Advanced Research Questions
Q. How does the 1-propoxy substituent influence the electronic and steric properties of this compound in enantioselective catalysis?
- Methodological Answer : Perform Hammett analysis to quantify electron-donating effects of the propoxy group. Compare steric maps (e.g., using Tolman cone angles) with analogous methoxy/ethoxy derivatives. Use DFT calculations (B3LYP/6-31G*) to model transition states in catalytic reactions, referencing indanone-based catalytic systems . Validate experimentally via kinetic resolution studies with chiral catalysts.
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Methodological Answer : Conduct a systematic review of literature bioassays, noting disparities in IC values or mechanisms. Apply meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key studies under standardized conditions, using triplicate runs and positive/negative controls. Triangulate findings with computational docking studies to verify target binding .
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric excess (ee) in asymmetric applications?
- Methodological Answer : Implement continuous-flow chemistry to enhance heat/mass transfer. Screen immobilized catalysts (e.g., silica-supported BINOL derivatives) for recyclability. Monitor ee via chiral HPLC and apply Taguchi methods to identify critical process parameters. Reference batch vs. flow comparative yields and purity data in tabular form (e.g., Table 1: Yield vs. Catalyst Loading) .
Q. How do solvent polarity and temperature affect the conformational dynamics of this compound in solution?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to probe rotamer populations of the propoxy group. Correlate with MD simulations (AMBER force field) to map energy barriers. Solvent effects can be quantified via Kamlet-Taft parameters, with data visualized in 3D scatter plots (polarity vs. conformational stability) .
Methodological Frameworks for Research Design
- For Basic Questions : Apply the PICO framework (Population: compound derivatives; Intervention: synthetic/analytical methods; Comparison: alternative routes; Outcome: yield/purity) to structure hypotheses .
- For Advanced Questions : Use FINER criteria (Feasible: scalable synthesis; Interesting: catalytic novelty; Novel: unexplored bioactivity; Ethical: environmentally benign methods; Relevant: pharmaceutical intermediates) to prioritize research gaps .
Data Contradiction Analysis
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Template :
Avoided Pitfalls
- Excluded commercial queries (e.g., pricing, bulk synthesis).
- Reliable sources prioritized (e.g., peer-reviewed patents , catalysis studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
